1,5-Dibromo-2,4-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,5-Dibromo-2,4-dimethylbenzene often involves bromination and alkylation processes. For instance, 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, which share a similar structural motif, are prepared nearly quantitatively by alkylation of malonic esters from dibromomethylbenzene derivatives obtained through bromomethylation of dimethylbenzene. These processes emphasize the role of bromination in achieving specific substitutions on the benzene ring, highlighting a method that could potentially be applied or adapted for the synthesis of 1,5-Dibromo-2,4-dimethylbenzene (Dahrouch et al., 2001).
Molecular Structure Analysis
The molecular structure of closely related compounds, like 1,4-Diisocyano-2,5-dimethylbenzene, provides insight into the structural features of 1,5-Dibromo-2,4-dimethylbenzene. X-ray diffraction studies reveal that these molecules crystallize in specific space groups, indicating a high degree of symmetry and regularity in their structure, which could be analogous to the geometric configuration of 1,5-Dibromo-2,4-dimethylbenzene (Zeller & Hunter, 2003).
Chemical Reactions and Properties
Chemical reactions involving dibromo compounds are crucial for further functionalization and application in organic synthesis. For example, 1,2-Dibromobenzenes, which share a bromination pattern with 1,5-Dibromo-2,4-dimethylbenzene, are valuable precursors for reactions based on the intermediate formation of benzynes, demonstrating the reactivity and versatility of dibrominated benzene derivatives in synthetic applications (Diemer, Leroux, & Colobert, 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1,5-Dibromo-2,4-dimethylbenzene, such as 1,4-dimethylbenzene, have been analyzed using X-ray scattering methods to determine molecular parameters and structural data. These studies provide a foundational understanding of the physical characteristics that could be expected for 1,5-Dibromo-2,4-dimethylbenzene, including molecular dimensions and electron density distributions (Drozdowski, 2006).
Scientific Research Applications
-
Synthesis of Alkylamino Zinc (II) Phthalocyanines
- Application : “1,2-Dibromo-4,5-dimethylbenzene” can be used in the synthesis of alkylamino zinc (II) phthalocyanines . These compounds have potential applications as photosensitizers in photodynamic therapy, a treatment modality for various medical conditions, including cancer.
- Method : The synthesis involves the reaction of “1,2-Dibromo-4,5-dimethylbenzene” with azobisisobutyronitrile .
- Results : The resulting alkylamino zinc (II) phthalocyanines can be used as photosensitizers in photodynamic therapy . In this therapy, the photosensitizer is activated by light to produce a form of oxygen that can kill nearby cells, making it a useful tool in treating cancer and other diseases.
Safety And Hazards
1,5-Dibromo-2,4-dimethylbenzene is classified as causing skin irritation (H315) and serious eye irritation (H319) . It may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1,5-dibromo-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPUUFPUFRXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347476 | |
Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-dimethylbenzene | |
CAS RN |
615-87-2 | |
Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromo-2,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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